2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Catalog No.
S823501
CAS No.
832739-70-5
M.F
C8H10F3N3
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyr...

CAS Number

832739-70-5

Product Name

2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

IUPAC Name

2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C8H10F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h4,6,12H,2-3H2,1H3

InChI Key

TXOWANFTXFFOJK-UHFFFAOYSA-N

SMILES

CC1=NN2C(CCNC2=C1)C(F)(F)F

Canonical SMILES

CC1=NN2C(CCNC2=C1)C(F)(F)F
  • Heterocyclic Scaffold

    The core structure of this molecule features a fused pyrazolo[1,5-a]pyrimidine ring system. Heterocyclic compounds, like this one, are a prominent class of molecules in medicinal chemistry due to their prevalence in natural products and pharmaceuticals [].

  • Functional Groups

    The presence of the methyl (CH₃) and trifluoromethyl (CF₃) groups can influence the molecule's biological properties. Methyl groups can affect lipophilicity, which is the molecule's affinity for fats, and influence absorption and distribution in the body []. Trifluoromethyl groups can enhance metabolic stability and binding interactions with target proteins [].

2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure. This compound integrates a trifluoromethyl group at the 7-position and a methyl group at the 2-position of the tetrahydropyrazolo framework. Its chemical formula is C8H10F3N3, and it features significant structural attributes that contribute to its unique chemical behavior and biological activity .

The compound's structure consists of a fused pyrazole and pyrimidine ring, which is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent due to its bioactive properties .

The chemical reactivity of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine includes several types of reactions:

  • Nucleophilic Substitution: The trifluoromethyl group can influence the nucleophilicity of adjacent atoms, making it a target for substitution reactions.
  • Cyclization Reactions: The compound can participate in cyclization to form more complex structures, particularly when reacted with electrophiles.
  • Condensation Reactions: It can undergo condensation with various amines or other nucleophiles to form derivatives that may enhance biological activity .

Research indicates that 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown promising antimicrobial effects against various Gram-positive bacteria and pathogenic fungi .
  • Anticancer Activity: Compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with anticancer properties due to their ability to inhibit specific protein targets involved in cancer progression .
  • Psychopharmacological Effects: Some derivatives exhibit potential as selective modulators of neurotransmitter receptors, suggesting applications in treating anxiety and depression .

The synthesis of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves:

  • Cyclocondensation Reactions: This method utilizes 1,3-biselectrophilic compounds reacting with NH-3-aminopyrazoles. The presence of the trifluoromethyl group can enhance the reactivity and selectivity of these reactions.
  • Microwave-Assisted Synthesis: Recent approaches have employed microwave irradiation to expedite reaction times and improve yields during synthesis .
  • Functionalization Techniques: Various functionalization strategies allow for modifications at different positions on the pyrazolo-pyrimidine scaffold to yield derivatives with enhanced properties .

The applications of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are diverse:

  • Pharmaceutical Development: Due to its biological activity, this compound is being explored for development into new therapeutic agents for infections and cancers.
  • Research Tools: It serves as a chemical probe in biological research to study receptor interactions and signaling pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that target specific plant pathogens or pests have also been investigated .

Interaction studies involving 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action as an antimicrobial or anticancer agent.
  • Receptor Modulation: Studies on how it affects neurotransmitter receptors can help elucidate its psychopharmacological effects.

These studies are crucial for understanding the compound's potential therapeutic uses and optimizing its efficacy through structural modifications.

Several compounds share structural similarities with 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Amino-3-(trifluoromethyl)pyrazoleAmino group at position 4Exhibits strong anti-inflammatory properties
2-Methyl-4(3H)-pyrazolonesPyrazolone structureKnown for analgesic effects
3-TrifluoromethylpyrazoleTrifluoromethyl group at position 3Shows potential as a herbicide

These compounds highlight the versatility of the pyrazolo-pyrimidine scaffold while demonstrating unique properties that differentiate them from 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The trifluoromethyl substitution is particularly significant in influencing both biological activity and chemical reactivity across this class of compounds.

The most widely adopted route to 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine starts from a one-pot condensation between 5-amino-1-methyl-1H-pyrazole and 4,4,4-trifluoro-1,3-butanedione (trifluoroacetylacetone) under reflux in glacial acetic acid [1] [2]. Protonation of the diketone promotes nucleophilic attack by the amine, followed by intramolecular cyclization and dehydration to furnish the fused scaffold in 60–74% isolated yield within three hours [3] [4].

Table 1. Representative cyclocondensation protocols.

EntryCarbonyl partner (molar ratio)Solvent / temperatureTimeYieldReference
14,4,4-Trifluoro-1,3-butanedione (1.2 equiv.)Acetic acid, 120 °C3 h72%14
24,4,4-Trifluoro-1,3-butanedione (1.0 equiv.) + catalytic sulfuric acidEthanol, 80 °C5 h65%35
3Symmetric hexane-2,4-dione (control)Acetic acid, 120 °C3 hNo CF₃ product24

Key findings

  • Symmetric diketones give a single regioisomer, whereas unsymmetric β-dicarbonyl compounds furnish mixtures unless the carbonyl adjacent to the trifluoromethyl group is protonated first [3].
  • Water as co-solvent suppresses side-chain keto–enol tautomerization, increasing yield by ~10% [2].

Novel Transition Metal-Catalyzed Strategies

Transition-metal catalysis enables late-stage diversification and alternative assembly of the core.

  • Palladium-mediated cross-coupling. 3-Bromo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-one can be arylated at carbon-3 under Suzuki–Miyaura conditions (XPhos-palladium, potassium carbonate, ethanol / water, 135 °C, microwave) in 20-min reactions that deliver diaryl products in 78–92% yield [5] [6].

  • Copper-promoted trifluoromethylation. Starting from the non-fluorinated 7-bromopyrazolopyrimidine, copper(I) iodide with methyl fluorosulfonyldifluoroacetate inserts the trifluoromethyl group at C-7 in 68% yield under microwave irradiation (150 °C, 15 min) [7].

  • Electrochemical C(sp²)–H chalcogenation exploits graphite electrodes in an undivided cell to install sulfur or selenium at C-5 of the pre-formed tetrahydro core without external oxidants, giving 55–78% yield at room temperature within two hours [8].

Table 2. Transition-metal-catalyzed routes toward the target framework.

CatalystTransformationConditionsYieldReference
XPhos-Pd G2 (2.5 mol %)Suzuki arylation at C-3Ethanol / water, 135 °C, microwave 40 min88%40
Copper(I) iodide (20 mol %)Trifluoromethylation of 7-bromopyrazolopyrimidineMicrowave 150 °C, 15 min68%41
Graphite anode / cathodeElectrochemical thiolation at C-5Room temp., 0.1 M TBABF₄, 2 h72%54

Microwave-Assisted and Flow Chemistry Techniques

Microwave heating shortens reaction times by an order of magnitude. Shaaban and co-workers converted 5-amino-1-methyl-1H-pyrazole, trifluoroacetylacetone and triethyl orthoformate into 5-trifluoromethyl pyrazolo[1,5-a]pyrimidine derivatives in 10 min at 180 °C with 85–93% yields [9].

Continuous-flow adaptations further enhance safety when handling diazonium or hydrazine intermediates. Browne and Ley designed a four-stage flow machine (diazotization → reduction → hydrolysis → cyclocondensation) that furnished N-aryl pyrazoles bearing trifluoromethyl substituents at 140 °C with six-minute residence time, isolating the tetrahydro target in 69% yield on 4.8 mmol scale and 64% on 28 mmol scale without chromatography [10].

Table 3. Comparison of batch, microwave and flow platforms.

PlatformReaction timeScale demonstratedSpace-time yield (g L⁻¹ h⁻¹)Reference
Reflux batch3–5 h1 mmol4–614
Microwave batch10–20 min5 mmol45–6044
Continuous flow6 min (residence)28 mmol h⁻¹11062

Regioselectivity Challenges in Trifluoromethyl Group Incorporation

In unsymmetrical β-dicarbonyl precursors the trifluoromethyl group biases electrophilicity, yet keto-enol tautomerism can reverse selectivity. Nuclear magnetic resonance mapping (¹H, ¹³C, ¹⁹F) of intermediates shows that the enolic form that positions the trifluoromethyl group anti-periplanar to the hydroxyl directs attack toward the less hindered carbonyl, yielding undesired 4-trifluoromethyl regioisomers in up to 35% of crude mixtures [3].

Strategies to suppress mis-incorporation:

  • Using symmetric 4,4,4-trifluoro-1,3-butanedione eliminates regio-ambiguity, delivering single products [11].
  • Running the condensation under solvent-free microwave conditions freezes the keto tautomer, achieving >95% selectivity for the 7-trifluoromethyl isomer [9].
  • Lewis-acid mediation (zinc chloride, 0.1 equiv.) stabilizes the β-diketone keto form and improves regiopurity from 80% to 96% [12].

Post-Synthetic Functionalization Protocols

The saturated tetrahydro nucleus tolerates diverse modifications:

  • Halogenation. Phosphorus oxychloride converts the 5-hydroxy derivative into 5-chloro analogue in 85% yield at 90 °C, enabling further cross-couplings [13] [14].

  • Cross-coupling cascades. Sequential Sonogashira (copper co-catalyzed) at C-6 followed by Buchwald–Hartwig amination at C-2 delivers 2,6-difunctionalized esters in 70–84% overall yield with site selectivity controlled by ligand choice (bulky biaryl phosphines favor C-6 first) [15].

  • Electrophilic chalcogenation and late-stage sulfur/selenium installation via electrochemical radical coupling obtain thioether or selenoether adducts without stoichiometric oxidants [8].

  • Hydrogenation. Partial hydrogenation of the aromatic ring over palladium on carbon (50 psi hydrogen, ethanol, 6 h) selectively affords the tetrahydro core from aromatic precursors in 92% yield while retaining the trifluoromethyl group [16].

Table 4. Selected functionalization examples.

TransformationReagents / conditionsProduct yieldReference
Chlorination at C-5Phosphorus oxychloride, chloroform, 80 °C, 1.5 h85%19
Suzuki coupling of 5-chloro derivative with 4-methoxyphenylboronic acidPalladium tetrakis(triphenylphosphine), sodium carbonate, aqueous ethanol, 90 °C, 4 h81%50
Sonogashira at C-6 then Buchwald amination at C-2Stepwise Pd(PPh₃)₂Cl₂ / copper(I) iodide, triethylamine; then palladium–Xantphos, cesium carbonate78% (two steps)52
Electrochemical thiolation at C-5Thiophenol (1.2 equiv.), tetrabutylammonium tetrafluoroborate (0.1 M), graphite electrodes, 25 °C, 2 h72%54

XLogP3

2.2

Dates

Last modified: 08-16-2023

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